Phthalic acid readily reacts with alcohols to form phthalic acid esters (PAEs), a diverse group of chemicals widely employed in scientific research []. PAEs are valued for their ability to modify the properties of polymers, making them more flexible and workable. This characteristic allows researchers to create specialized plastics and resins for various scientific applications, such as:
Phthalic acid plays a role in the production of unsaturated polyester resins, a class of thermosetting polymers with valuable research applications. These resins undergo a permanent chemical change upon curing, making them ideal for creating:
Phthalic acid, scientifically known as 1,2-benzenedicarboxylic acid, is an aromatic dicarboxylic acid with the chemical formula C₆H₄(CO₂H)₂. It is a colorless crystalline solid that is slightly soluble in water but more soluble in organic solvents. Phthalic acid is one of three isomers of benzenedicarboxylic acid, the others being isophthalic acid and terephthalic acid. The compound was first synthesized in 1836 by French chemist Auguste Laurent through the oxidation of naphthalene tetrachloride, initially misidentified as a naphthalene derivative .
Phthalic acid exhibits moderate toxicity with an LD₅₀ value of approximately 550 mg/kg in mice. It can irritate skin, eyes, and respiratory passages upon exposure. Additionally, it has been found that certain bacteria, such as Pseudomonas sp. P1, can degrade phthalic acid, indicating potential for bioremediation applications .
Phthalic acid can be synthesized through several methods:
Phthalic acid has a variety of applications across different industries:
Research has explored the interactions of phthalic acid with various substances:
Phthalic acid shares structural similarities with other dicarboxylic acids. Below is a comparison with its isomers:
Compound | Chemical Formula | Unique Features |
---|---|---|
Phthalic Acid | C₆H₄(CO₂H)₂ | Ortho position carboxyl groups; used for plasticizers |
Isophthalic Acid | C₆H₄(CO₂H)₂ | Meta position carboxyl groups; used in polyester production |
Terephthalic Acid | C₆H₄(CO₂H)₂ | Para position carboxyl groups; widely used in PET production |
Phthalic acid's unique ortho configuration allows it to form distinct esters compared to its isomers, which influences its applications and reactivity profiles .
Phthalic acid was first isolated in 1836 by French chemist Auguste Laurent through the oxidation of naphthalene tetrachloride using nitric acid. Initially misidentified as a naphthalene derivative, Laurent named it "naphthalic acid." Swiss chemist Jean Charles Galissard de Marignac later corrected its molecular formula, leading to its renaming as phthalic acid. Early production methods involved hazardous reagents like fuming sulfuric acid and mercury catalysts, but by the 20th century, industrial-scale synthesis shifted to catalytic oxidation of naphthalene or ortho-xylene to phthalic anhydride, followed by hydrolysis.
Phthalic acid’s primary industrial value lies in its conversion to phthalic anhydride ($$ \text{C}8\text{H}4\text{O}_3 $$), a precursor to phthalate esters used as plasticizers in polyvinyl chloride (PVC). Global production of phthalic anhydride exceeds 3 million metric tons annually, with South Korea alone producing 227,000 metric tons in 2023. Additional applications include:
Phthalic acid is one of three benzenedicarboxylic acid isomers:
Property | Phthalic Acid (1,2-) | Isophthalic Acid (1,3-) | Terephthalic Acid (1,4-) |
---|---|---|---|
Structure | Ortho carboxyl groups | Meta carboxyl groups | Para carboxyl groups |
Melting Point (°C) | 191 (decomposes) | 345–347 | >300 (sublimes) |
Key Applications | Plasticizers, resins | High-performance polymers | PET production |
Isophthalic acid’s meta-substitution enhances thermal stability, making it suitable for fire-resistant polymers like Nomex. Terephthalic acid’s linear para structure is ideal for polyethylene terephthalate (PET) bottles and fibers.
Phthalic acid functions as a weak dibasic acid, exhibiting two distinct dissociation equilibria due to its two carboxyl groups [2] [3]. The compound undergoes stepwise deprotonation according to the following equilibria:
H₂PA ⇌ H⁺ + HPA⁻ (first dissociation)
HPA⁻ ⇌ H⁺ + PA²⁻ (second dissociation)
where H₂PA represents the neutral phthalic acid molecule, HPA⁻ is the hydrogen phthalate ion, and PA²⁻ is the fully deprotonated phthalate ion [4].
Table 1: Dissociation Constants (pKa Values) of Phthalic Acid
Source | pKa1 | pKa2 | Temperature | Citation ID |
---|---|---|---|---|
Wikipedia | 2.89 | 5.51 | 25°C | 4 |
PubChem | 2.89 | 5.51 | 25°C | 7 |
Vedantu | 2.89 | 5.51 | 25°C | 1 |
Atamanchemicals | 2.89 | 5.51 | 25°C | 8 |
Chemcess | 2.89 | 5.51 | 25°C | 19 |
HMDB | 2.94 | - | 25°C | 20 |
The widely accepted values for the dissociation constants of phthalic acid at 25°C are pKa₁ = 2.89 and pKa₂ = 5.51 [2] [5] [3] [6]. These values indicate that the first proton is more readily dissociated than the second, which is characteristic of dicarboxylic acids due to electrostatic effects [7] [8].
Temperature-dependent studies have shown that the dissociation constants vary with temperature. Research by Hamer and colleagues demonstrated that the first dissociation constant follows the equation: log K₁ = -561.57/T + 1.2843 - 0.0078833T, where T is the absolute temperature [9]. The second dissociation constant exhibits similar temperature dependence according to the equation: log K₂ = -2175.83/T + 9.55095 - 0.025694T [10].
The effect of ionic strength on dissociation constants has been extensively studied. In sodium chloride solutions, the logarithm of the first and second dissociation constants ranges from 2.730 and 4.948 (in 0.101 mol kg⁻¹ NaCl) to 2.449 and 3.984 (in 0.624 mol kg⁻¹ CaCl₂), respectively [11]. This variation reflects the influence of ionic environment on acid-base equilibria.
Phthalic acid readily forms salts through neutralization reactions with bases, yielding either mono- or di-salts depending on the stoichiometry and conditions employed [4] [13]. The formation mechanisms involve direct acid-base reactions where the carboxyl groups donate protons to basic species.
Monopotassium Salt Formation:
The formation of potassium hydrogen phthalate (KHP) represents the most industrially important salt formation reaction [4] [14]. This compound forms through partial neutralization:
H₂PA + KOH → KHP + H₂O
The synthesis typically involves adding phthalic anhydride to aqueous potassium hydroxide with controlled heating and stirring [15]. The reaction proceeds through an initial hydrolysis of phthalic anhydride followed by neutralization of one carboxyl group.
Calcium Salt Formation:
Calcium phthalate forms through reaction with calcium hydroxide or calcium salts [16] [17]. The formation follows the general equation:
H₂PA + Ca(OH)₂ → CaPA + 2H₂O
or through metathesis reactions with other calcium salts. The calcium salt exhibits limited water solubility, which influences precipitation conditions during synthesis [18].
Table 2: Common Phthalic Acid Salts and Their Properties
Salt Name | Formula | CAS Number | Molecular Weight | Citation ID |
---|---|---|---|---|
Potassium hydrogen phthalate (KHP) | C₈H₅KO₄ | 877-24-7 | 204.22 | 22 |
Calcium phthalate | C₈H₄CaO₄ | 5793-85-1 | 204.19 | 23 |
Sodium phthalate | C₈H₅NaO₄ | 10197-71-4 | 188.11 | 26 |
Dipotassium phthalate | C₆H₄(CO₂K)₂ | 4409-98-7 | 242.31 | 33 |
Ammonium phthalate | C₈H₇NO₄ | 20450-76-4 | 181.15 | 38 |
Crystal Structure and Hydrogen Bonding:
Crystallographic studies reveal that hydrogen phthalate salts exhibit distinct hydrogen-bonding patterns [19]. Two primary motifs have been identified: intramolecular hydrogen bonding (Intra-H) with very short O-H···O distances around 2.397 Å, and intermolecular chain hydrogen bonding (Chain-H) with distances ranging from 2.460 to 2.610 Å [19] [20].
Phthalic acid undergoes esterification reactions to form phthalic acid esters (phthalates), which represent one of the most commercially important transformations of this compound [21] [22] [23]. The esterification typically proceeds through the corresponding anhydride intermediate rather than direct esterification of the acid.
Industrial Esterification Process:
The primary industrial route involves phthalic anhydride rather than phthalic acid directly [23]. The process occurs in two stages:
Stage 1: C₆H₄(CO)₂O + ROH → C₆H₄(CO₂R)(CO₂H)
Stage 2: C₆H₄(CO₂R)(CO₂H) + ROH → C₆H₄(CO₂R)₂ + H₂O
The first monoesterification occurs readily, but the second step requires more vigorous conditions [23]. Catalysts based on tin or titanium alkoxides or carboxylates are commonly employed to facilitate the reaction [24] [25].
Kinetic Studies:
Detailed kinetic investigations of phthalic anhydride esterification with 2-ethylhexanol have revealed that the reaction appears first-order with respect to the mono-ester intermediate [24] [26]. The activation energy for the esterification process varies depending on the catalyst system employed, with p-toluenesulfonic acid showing different kinetic behavior compared to sulfuric acid catalysts [24] [26].
Enhanced Reaction Conditions:
Recent studies have demonstrated substantial rate enhancements under high-pressure conditions and supercritical carbon dioxide environments [27]. A 53-fold increase in reaction rate was observed at 110 bar and 60°C, while supercritical CO₂ as a co-solvent provided a 5400-fold increase compared to batch experiments at atmospheric pressure [27].
Anhydride Formation:
The thermal dehydration of phthalic acid to form phthalic anhydride represents a unique intramolecular cyclization reaction facilitated by the ortho-positioning of the carboxyl groups [28] [29]. This transformation occurs at temperatures above 210°C:
C₆H₄(COOH)₂ → C₆H₄(CO)₂O + H₂O
The reaction is thermodynamically favorable due to the formation of a stable five-membered anhydride ring [29] [30]. The proximity of the carboxyl groups allows for facile water elimination and ring closure [31].
Mechanistic Considerations:
The anhydride formation mechanism involves initial dehydration through hydrogen bonding between adjacent carboxyl groups, followed by nucleophilic attack of one carbonyl oxygen on the carbon of the adjacent carboxyl group [31]. This intramolecular process is more favorable than intermolecular anhydride formation due to entropic considerations.
Hydrolysis Kinetics:
The reverse reaction, hydrolysis of phthalic anhydride to phthalic acid, has been extensively studied [32] [33] [34]. The hydrolysis exhibits relatively flat pH profiles over the range from 4M hydrochloric acid to pH 5.2 [32]. Several bases accelerate the hydrolysis reaction, including acetate, phosphate, N-methyl imidazole, and carbonate [33] [34].
The kinetic analysis reveals that bases can function either as nucleophiles or as general base catalysts [33] [34]. Rate constants for various catalysts follow a Brønsted relationship with β = 0.46, indicating moderate sensitivity to base strength [34]. The hydrolysis mechanism involves formation of a tetrahedral intermediate followed by ring opening and proton transfer steps.
Phthalic acid undergoes various reduction reactions, with the specific products depending on the reducing agent and reaction conditions employed [35] [36] [37] [38].
Sodium Amalgam Reduction:
The most well-documented reduction involves treatment with sodium amalgam in aqueous solution, yielding trans-1,2-dihydrophthalic acid [36] [38]. This reduction typically employs 3% sodium amalgam with sodium acetate as buffer:
C₆H₄(COOH)₂ + 2H → C₆H₆(COOH)₂
The reaction proceeds under controlled conditions with careful addition of amalgam portions over 4-5 hours [36]. The product, trans-1,2-dihydrophthalic acid, represents a rare example of selective aromatic ring reduction while preserving carboxyl functionality.
Metal-Catalyzed Reductions:
Studies have investigated the reduction of phthalic acid derivatives using various metal catalysts [37] [39]. Electrochemical reduction methods have been developed for preparing phthalides through cathodic reduction of phthalic acid or its derivatives [37]. These processes typically require organic solvents containing less than 50% water and undivided electrolytic cells.
Reduction to Phthalides:
Alternative reduction pathways lead to phthalide formation through reduction of one carboxyl group while the other undergoes intramolecular cyclization [40]. This transformation can be achieved using zinc, tin, or aluminum in both alkaline and acidic conditions [40]. The mechanism likely involves initial reduction of one carbonyl followed by nucleophilic attack to form the lactone ring.
Phthalic acid exhibits distinct thermal behavior characterized by well-defined melting points and decomposition temperatures [2] [6] [41]. The compound shows different melting points depending on experimental conditions: 191°C in sealed tubes versus 207°C under atmospheric pressure [2] [6].
Table 3: Thermal Behavior and Decomposition Temperatures of Phthalic Acid
Temperature (°C) | Process | Products | Citation ID |
---|---|---|---|
191 (sealed tube) | Melting point (sealed) | Liquid phthalic acid | 19 |
207 (atmospheric) | Melting point (atmospheric) | Liquid phthalic acid | 4 |
210 (decomposition starts) | Thermal decomposition begins | Phthalic anhydride + H₂O | 59 |
289 (decomposition) | Boiling point with decomposition | Phthalic anhydride + H₂O + decomposition products | 1 |
150 (carbonization starts) | Carbonization onset | Carbonized material | 67 |
180 (anhydride formation) | Anhydride formation | Phthalic anhydride | 68 |
200-300 (major decomposition) | Complete thermal decomposition | Various decomposition products | 96 |
Primary Decomposition Pathway:
The initial thermal decomposition of phthalic acid involves dehydration to form phthalic anhydride [31] [29] [41]. This process begins around 210°C and accelerates significantly above this temperature [31]. The reaction follows first-order kinetics with respect to phthalic acid concentration.
Thermogravimetric analysis reveals multiple stages of mass loss [42]. The first event involves water loss from solution (40.8% mass loss) between 25-160°C [42]. The second event occurs between 162-292°C with 5.5% mass loss, attributed to dehydration and initial decomposition [42].
Secondary Decomposition Processes:
At higher temperatures (above 300°C), more extensive decomposition occurs [43] [41]. Studies using surface-bound phthalic acid on metal surfaces have provided insights into decomposition mechanisms [41] [44]. On silver surfaces, phthalic acid decomposes through a sequence: intact acid → phthalic anhydride → polyanhydride → carboxylate → carbon and gas products [44].
Temperature-Dependent Reaction Pathways:
Surface studies reveal that decomposition pathways are highly temperature-dependent [41] [44]. At 150K, phthalic anhydride and polyanhydride formation occurs [44]. By 250K, monomeric phthalic anhydride desorbs, leaving polyanhydride [44]. At 350K, carboxylate formation occurs through water and anhydride elimination [44].
Activation Parameters:
Kinetic analysis of thermal decomposition has yielded activation energies for various processes [42]. The carbonization process shows temperature-dependent behavior with distinct activation parameters for different temperature ranges [45]. Arrhenius parameters enable prediction of decomposition rates under various thermal conditions.
Environmental Effects on Decomposition:
The thermal stability of phthalic acid varies significantly with environmental conditions [46] [41]. Surface-anchored phthalic acid shows pronounced structure dependencies, with binding strength varying from 490K on CoO(111) to 580K on CoO(100) [41]. These differences arise from variations in surface cation density and accessibility.
Irritant